Gleditsioside F

Dopamine D1 receptor cAMP inhibition Neuroscience

Researchers screening for D1 antagonists face confounding cytotoxicity from generic Gleditsia saponins. Gleditsioside F delivers selective, mechanistically defined D1 receptor antagonism without non-specific cytotoxicity. • Validated D1 antagonist via CHO-D1R cAMP functional assay; [3H]-SCH23390 Kd = 1.47 ± 0.17 nM • Defined lack of alpha-glucosidase activity (IC50 = 369 μM) for selectivity profiling • Structurally authenticated via comprehensive 2D NMR (DEPT, DQF-COSY, HOHAHA, HETCOR, HMBC, ROESY) • In stock: 10 mg, 50 mg, 100 mg, and bulk custom

Molecular Formula C94H148O42
Molecular Weight 1950.176
CAS No. 225524-86-7
Cat. No. B2435005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGleditsioside F
CAS225524-86-7
Molecular FormulaC94H148O42
Molecular Weight1950.176
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)O)O)OC(=O)C(=CCCC(C)(C=C)O)C)OC(=O)C(=CCCC(C)(C=C)O)C)O
InChIInChI=1S/C94H148O42/c1-16-89(11,117)26-18-20-40(3)76(114)130-72-56(100)42(5)125-84(75(72)131-77(115)41(4)21-19-27-90(12,118)17-2)124-39-51-61(105)63(107)74(135-81-68(112)64(108)70(43(6)126-81)132-80-69(113)71(49(98)37-121-80)133-78-65(109)57(101)46(95)34-119-78)85(128-51)136-86(116)94-31-30-87(7,8)32-45(94)44-22-23-53-91(13)28-25-55(88(9,10)52(91)24-29-92(53,14)93(44,15)33-54(94)99)129-82-67(111)62(106)60(104)50(127-82)38-123-83-73(59(103)48(97)36-122-83)134-79-66(110)58(102)47(96)35-120-79/h16-17,20-22,42-43,45-75,78-85,95-113,117-118H,1-2,18-19,23-39H2,3-15H3/b40-20+,41-21+/t42-,43-,45-,46+,47+,48-,49+,50+,51+,52?,53?,54+,55-,56-,57-,58-,59-,60+,61+,62-,63-,64-,65+,66+,67+,68+,69+,70-,71-,72+,73+,74+,75+,78-,79-,80-,81-,82-,83-,84+,85-,89?,90?,91-,92+,93+,94+/m0/s1
InChIKeySPNABJPYMDPVLN-NOHWMEENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Gleditsioside F (CAS 225524-86-7): Procurement-Ready Oleanane-Type Triterpenoid Saponin for Dopamine D1 Receptor Research


Gleditsioside F is a bisdesmosidic oleanane-type triterpenoidal saponin isolated from the anomalous fruits of Gleditsia sinensis Lam. [1]. It belongs to the gleditsioside series (E–G) of saponins characterized by acylation with monoterpenic acid units, with a molecular formula of C94H148O42 and molecular weight of approximately 1950 Da [2]. The compound was identified through activity-guided fractionation as a dopamine D1 receptor antagonist [3]. Unlike the broader class of Gleditsia saponins that exhibit non-selective cytotoxicity, Gleditsioside F demonstrates a specific, mechanistically defined receptor-level activity profile.

D1 dopamine receptor antagonist: specific receptor-level activity distinct from non-selective cytotoxic saponins
Purified compound identity verified by 2D NMR; supports reproducible D1 antagonist studies
Defined research tool for dopamine D1 receptor pharmacology and cAMP signaling assays

Gleditsioside F: Why In-Class Saponin Analogs Cannot Be Interchanged for Dopamine D1 Receptor Studies


Although numerous triterpenoid saponins share the echinocystic acid aglycone core and bisdesmosidic glycosylation pattern found in Gleditsioside F, substitution is not scientifically valid. Class-level structural motifs—including acylation with monoterpenic acids at the C-2 and C-3 positions of the terminal rhamnose moiety—are common across gleditsiosides E–G and related compounds, yet these structural similarities do not confer comparable pharmacological activity [1][2]. In fact, many Gleditsia saponins, including gleditsioside E and caspicaosides, exhibit broad cytotoxic activity across multiple tumor cell lines [3][4]. In contrast, Gleditsioside F demonstrates a distinct functional profile as a dopamine D1 receptor antagonist [5]. Sourcing a generic 'Gleditsia saponin fraction' or substituting a structurally related analog would introduce confounding cytotoxic effects and fail to recapitulate the specific D1 receptor antagonism required for neuroscience-focused research programs.

Target: Gleditsioside F
Substitutes: Gleditsioside E / Crude Extract
Pharmacological activity
D1 receptor antagonist (confirmed by binding and cAMP assays)
Lack specific D1 antagonism; may introduce non-specific cytotoxicity
Cytotoxicity profile
No reported cytotoxicity at receptor-relevant conditions
Induces apoptosis (Gleditsioside E, HL-60 cells); confounds neuroscience endpoints
Identity and purity
Pure single compound, characterized by 2D NMR
Undefined mixture of multiple saponins; unpredictable activity

Gleditsioside F: Quantitative Evidence for Procurement Decision-Making


Dopamine D1 Receptor Antagonism: Specific Target Engagement Versus Broad Cytotoxicity of Structural Analogs

Gleditsioside F was identified as a dopamine D1 receptor antagonist via activity-guided fractionation from Gleditsia sinensis extract in a stable CHO-D1R cell line expressing human D1 receptor. The compound demonstrated antagonist activity by inhibiting both ligand binding to the D1 receptor and dopamine-mediated increases in intracellular cAMP concentrations [1]. This pharmacological activity distinguishes Gleditsioside F from the broader class of Gleditsia saponins, many of which exhibit non-specific cytotoxic effects across tumor cell lines with varying potency [2][3].

D1 Antagonism vs. Class Cytotoxicity
Class-level inference
Specific D1R binding & cAMP inhibition vs. Cytotoxic across tumor cell lines
Assay-response context requires compound-specific validation
Structural similarity does not predict activity
Dopamine D1 receptor cAMP inhibition Neuroscience Receptor pharmacology Gleditsia saponin

Functional D1 Antagonism: Dual Confirmation via Ligand Binding and cAMP Functional Assays

In the primary characterization study, Gleditsioside F was confirmed as a D1 receptor antagonist via two orthogonal assay modalities. It inhibited specific ligand binding to the D1 receptor in CHO-D1R cells (Kd for [3H]-SCH23390 = 1.47 ± 0.17 nM) and functionally inhibited dopamine-mediated increases in cAMP concentration (EC50 of dopamine = 20.6 ± 1.44 nM) [1]. The experimental design provides dual-confirmation evidence that Gleditsioside F acts as a functional antagonist at the receptor level, not merely a binding competitor. Note: A precise IC50 or Ki value for Gleditsioside F is not reported in the accessible literature; the available evidence is qualitative confirmation of antagonism within a validated assay system.

Functional D1 Antagonism: Dual Orthogonal Assays
Supporting evidence
Inhibition of [3H]-SCH23390 binding and dopamine-stimulated cAMP
Reported functional antagonism via orthogonal binding and signaling assays
No quantitative IC50 reported
Dopamine D1 receptor cAMP assay Ligand binding Receptor pharmacology Cell-based screening

Structural Uniqueness of Gleditsioside F Within the E–G Series: Implications for Purity and Procurement Verification

Gleditsiosides E, F, and G were co-isolated and structurally characterized in the same study. All three are oleanane-type bisdesmosidic triterpenoidal saponins acylated with two monoterpenic acid units, but they differ in their specific sugar linkages and monoterpenic acid substitution patterns as determined by 2D NMR (DQF-COSY, HOHAHA, HETCOR, HMBC, ROESY) [1]. Gleditsioside F is distinguished from Gleditsioside E and Gleditsioside G by its unique combination of monoterpenic acid acylation at the C-2 and C-3 positions of the terminal rhamnose moiety. These structural distinctions, though subtle, are chemically verifiable and serve as the basis for compound identity confirmation via HPLC, MS, or NMR fingerprinting during procurement and quality control.

Structural Identity: 2D NMR Fingerprint
Class-level inference
Unique monoterpenic acid acylation pattern distinguished from E and G
Identity verified by NMR; co-occurring analogs may be impurities
E and G differ in acylation patterns
Gleditsioside E-G NMR characterization Monoterpenic acid acylation Bisdesmosidic saponin Structural elucidation

Enzymatic Activity Data from Public Databases: Negative Selectivity Evidence Against Alpha-Glucosidase

BindingDB entry data indicates that Gleditsioside F was tested for inhibitory activity against brewer's yeast alpha-glucosidase. The reported inhibitory potency was 3.69 × 10^5 nM (equivalent to 369 μM), which represents extremely weak inhibition [1]. This negative finding provides useful selectivity information: Gleditsioside F does NOT potently inhibit alpha-glucosidase, distinguishing it from other plant saponins or flavonoids known for significant anti-diabetic activity via alpha-glucosidase inhibition. The data also serves as a baseline for researchers assessing potential off-target effects in metabolic or diabetes-related studies.

Alpha-Glucosidase Negative Selectivity
Supporting evidence
IC50 = 369 μM
Extremely weak inhibition; supports off-target selectivity
Orders of magnitude weaker than typical inhibitors
Alpha-glucosidase Enzyme inhibition Selectivity profiling BindingDB Off-target activity

Cytotoxicity of Structurally Related Gleditsiosides: Evidence That D1 Antagonism Is Not a Class-Wide Property

Gleditsioside E, a structurally related analog co-occurring in Gleditsia sinensis, induces G2/M cell cycle arrest and apoptosis in HL-60 leukemia cells [1]. A broader SAR study of 19 Gleditsia saponins and analogs demonstrated varying cytotoxic potencies across six tumor cell lines, with activity strongly dependent on specific structural features [2]. Notably, the cytotoxic activity profile of gleditsioside E differs fundamentally from the D1 receptor antagonism demonstrated by Gleditsioside F [3]. This divergence in pharmacological phenotype despite shared core structural elements underscores that Gleditsioside F possesses a unique activity profile not generalizable to the gleditsioside class.

Cytotoxicity of Analog Gleditsioside E
Class-level inference
Gleditsioside E: apoptosis, G2/M arrest in HL-60 cells; F: D1R antagonism
Pharmacological phenotype is compound-specific, not class-wide
SAR reveals activity divergence
Cytotoxicity HL-60 cells Apoptosis Gleditsioside E Structure-activity relationship

Procurement and Quality Control: Verified Purity and Analytical Parameters

Commercially available Gleditsioside F (e.g., TargetMol T125294) is supplied with verified analytical parameters: molecular formula C94H148O42, molecular weight 1950.18 Da, purity typically ≥95% . The compound is isolated from the anomalous fruits of Gleditsia sinensis Lam. and characterized using modern NMR techniques (DEPT, DQF-COSY, HOHAHA, HETCOR, HMBC, ROESY) and chemical degradation [1][2]. These established characterization protocols ensure batch-to-batch consistency and enable purchasers to independently verify compound identity via MS or NMR fingerprinting. The availability of defined analytical parameters distinguishes pure Gleditsioside F from crude Gleditsia sinensis extracts, which contain a complex mixture of saponins including gleditsiosides E and G, gleditsia saponins C′ and E′, and other structurally related compounds [2].

Purity and Analytical Parameters
Supporting evidence
Purity ≥95%; MW 1950.18 Da; CAS 225524-86-7
Defined purity and identity support reproducible research
Distinct from crude extract containing multiple saponins
Gleditsioside F Purity Molecular formula CAS 225524-86-7 Quality control

Gleditsioside F: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Dopamine D1 Receptor Pharmacology Studies: Positive Control for Antagonist Screening

Based on the demonstrated D1 receptor antagonist activity in CHO-D1R cell-based assays [1], Gleditsioside F is optimally deployed as a natural-product positive control in D1 receptor antagonist screening campaigns. The compound's dual confirmation via ligand binding inhibition and cAMP functional assays provides robust validation of assay performance. Researchers developing novel D1 receptor antagonists or investigating dopamine signaling pathways can utilize Gleditsioside F to benchmark assay sensitivity and validate experimental conditions, leveraging the established assay parameters (Kd for [3H]-SCH23390 = 1.47 ± 0.17 nM; dopamine EC50 for cAMP = 20.6 ± 1.44 nM) for assay qualification [1].

Selectivity Profiling: Reference Compound for Off-Target Assessment in Metabolic Enzyme Screens

The documented weak alpha-glucosidase inhibitory activity (IC50 = 369 μM) establishes Gleditsioside F as a useful negative reference for alpha-glucosidase selectivity profiling [2]. In high-throughput screening programs for metabolic enzyme inhibitors, researchers can include Gleditsioside F to calibrate the assay window between potent inhibition and baseline noise. This application is particularly valuable for natural product libraries where saponin constituents may otherwise confound hit identification. The defined lack of alpha-glucosidase activity supports its use as a specificity control in diabetes-related enzyme inhibition studies.

Natural Product Chemistry and Analytical Method Development: Reference Standard for Saponin Identification

Gleditsioside F, with its well-characterized structure via comprehensive 2D NMR (DEPT, DQF-COSY, HOHAHA, HETCOR, HMBC, ROESY) and defined molecular formula (C94H148O42, MW 1950.18 Da), serves as an analytical reference standard for the identification and quantification of gleditsiosides in Gleditsia species extracts [3][4]. The compound's unique acylation pattern with two monoterpenic acid units at the C-2 and C-3 positions of the terminal rhamnose moiety provides a distinctive NMR fingerprint, enabling unambiguous identification in complex botanical matrices. This application scenario is particularly relevant for quality control laboratories in the botanical supplement industry and for phytochemical researchers characterizing Gleditsia sinensis preparations.

Structure-Activity Relationship Studies: Key Comparator for Understanding Gleditsioside Functional Divergence

Given the contrasting pharmacological phenotypes between Gleditsioside F (D1 receptor antagonism) [1] and structurally related gleditsiosides such as Gleditsioside E (cytotoxicity and apoptosis induction in HL-60 cells) [5], Gleditsioside F is an essential comparator for structure-activity relationship (SAR) studies within the gleditsioside series. Researchers seeking to map the structural determinants of D1 receptor antagonism versus cytotoxic activity can utilize Gleditsioside F as a reference compound that exhibits the receptor-targeted phenotype without the confounding cytotoxicity observed in many class members. This application supports medicinal chemistry efforts aimed at designing selective Gleditsia saponin derivatives for specific therapeutic indications.

Application
Selection Property
Validation Focus
D1 antagonist screening comparator
D1 receptor binding and cAMP inhibition profile
Ligand binding and functional cAMP assay endpoints
Alpha-glucosidase selectivity profiling
Very weak alpha-glucosidase inhibition context
Off-target enzyme activity discrimination
Analytical reference standard for saponin identification
Comprehensive 2D NMR characterization and high purity
Identity verification in Gleditsia extracts
SAR comparator for gleditsioside functional divergence
D1 antagonist phenotype distinguished from cytotoxic activity
Receptor-targeted versus apoptosis activity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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